Thiofentanil
Description
Structure
3D Structure
Properties
CAS No. |
60771-38-2 |
|---|---|
Molecular Formula |
C22H28N2O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 4-(N-propanoylanilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3 |
InChI Key |
JBZRLYJWUZOCQL-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Appearance |
Solid powder |
Other CAS No. |
60771-38-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thiofentanil; R 31826; R-31826; R31826; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Thiofentanil
Optimized Synthesis Routes for Thiofentanil
The synthesis of this compound typically follows a multi-step strategy similar to other fentanyl analogs, focusing on the sequential construction of its core piperidine (B6355638) structure and the introduction of the thiophene (B33073) moiety.
Development of Multi-Step Synthetic Strategies
An efficient and optimized three-step synthetic strategy has been developed for the production of this compound. This route begins with the alkylation of commercially available 4-piperidone (B1582916) monohydrate hydrochloride. This intermediate is reacted with 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) to yield N-[2-(2-thienyl)ethyl]-4-piperidinone. nih.govosti.govplos.org The second step involves the reductive amination of N-[2-(2-thienyl)ethyl]-4-piperidinone with aniline (B41778). This reaction forms the key piperidineamine precursor, N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine. nih.govosti.govplos.org The final step is the acylation of this piperidineamine precursor using propionyl chloride, which directly furnishes this compound. nih.govosti.govplos.org
The general synthetic pathway for this compound can be summarized as follows:
| Step | Reactants | Intermediate Formed | Yield (Optimized) |
| 1. Alkylation | 4-Piperidone monohydrate hydrochloride, 2-(thiophen-2-yl)ethyl methanesulfonate | N-[2-(2-thienyl)ethyl]-4-piperidinone | 90% nih.govosti.govplos.org |
| 2. Reductive Amination | N-[2-(2-thienyl)ethyl]-4-piperidinone, Aniline | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine | 87% nih.govosti.govplos.org |
| 3. Acylation | N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, Propionyl chloride | This compound | 97% nih.govosti.govplos.org |
Role of Catalysis in Efficient this compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency and yields of this compound synthesis. In the alkylation step, cesium carbonate is utilized to facilitate the reaction between 4-piperidone monohydrate hydrochloride and 2-(thiophen-2-yl)ethyl methanesulfonate. nih.govosti.govplos.org For the reductive amination, sodium triacetoxyborohydride (B8407120) in the presence of acetic acid is employed as the reducing agent, ensuring high conversion of the piperidinone to the amine precursor. nih.govosti.govplos.org The final acylation step often involves the use of a base such as Hunig's base (diisopropylethylamine) to promote the reaction between the piperidineamine and propionyl chloride. nih.govosti.gov
Recent advancements in catalytic methods for fentanyl analog synthesis, which can be applied to this compound, include the use of nanocatalysts like MCM‐41‐SO3H and SBA‐15‐Ph‐PrSO3H. These heterogeneous and recyclable catalysts have been shown to optimize the synthesis by facilitating the formation of imine derivatives and their subsequent reduction, leading to high yields, milder reaction conditions, and reduced reaction times. researchgate.net
Preparation of this compound Salts for Research Applications
For various research and analytical applications, this compound is often converted into its salt forms to improve stability, solubility, and ease of handling. The most commonly prepared salts of this compound are the hydrochloride and citrate (B86180) salts. nih.govosti.govplos.orgplos.org These salts are typically obtained in nearly quantitative yields by treating the free base of this compound with the corresponding acids (hydrochloric acid or citric acid). nih.govosti.govplos.orgplos.org This conversion proceeds smoothly, providing stable forms suitable for further studies. nih.govosti.gov
Precursor Chemistry and Advanced Intermediate Analysis in this compound Synthesis
Understanding the chemistry of precursors and the analysis of advanced intermediates are vital for controlling the purity and efficiency of this compound synthesis.
Synthesis and Characterization of Key Piperidine and Thiophene Intermediates
The synthesis of this compound relies on the precise preparation and characterization of specific piperidine and thiophene intermediates.
Piperidine Intermediates:
4-Piperidone monohydrate hydrochloride: This is a commercially available starting material that provides the foundational piperidine ring for this compound. nih.govosti.govplos.org
N-[2-(2-thienyl)ethyl]-4-piperidinone (Intermediate 20): This crucial intermediate is formed by the N-alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate. It serves as the direct precursor for the reductive amination step. nih.govosti.govplos.org
N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (Intermediate 21): Also known as ANTP (4-anilino-N-phenethylpiperidine) in the context of fentanyl analogs, this intermediate is generated through the reductive amination of N-[2-(2-thienyl)ethyl]-4-piperidinone with aniline. It is the immediate precursor to this compound itself, undergoing the final acylation. nih.govosti.govplos.orgresearchgate.net
Characterization of these intermediates is typically performed using spectroscopic methods such as Proton (¹H) and Carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, which confirm their structural integrity and purity. plos.org
Thiophene Intermediates:
2-(Thiophen-2-yl)ethyl methanesulfonate (Intermediate 19): This thiophene-containing compound acts as the alkylating agent in the initial step of this compound synthesis. It is readily obtained by converting the alcohol functional group of 2-(thiophen-2-yl)ethanol into a mesylate leaving group using methanesulfonyl chloride, achieving high yields (e.g., 97%). nih.govosti.govplos.orgresearchgate.net
Stereochemical Considerations in this compound Analog Synthesis
The core structure of this compound, N-phenyl-N-{1-[2-(2-thienyl)ethyl]piperidin-4-yl}propanamide, does not inherently possess a chiral center at the 4-position of the piperidine ring if synthesized from achiral 4-piperidone. Therefore, the standard synthesis route for this compound as described typically yields a single, achiral product. However, stereochemical considerations become relevant in the synthesis of certain this compound analogs where chiral centers are introduced. For instance, the analog 3-methylthiofentanyl (N-{3-methyl-1-[2-(2-thienyl)ethyl]piperidin-4-yl}-N-phenylpropanamide) contains a methyl group at the 3-position of the piperidine ring, creating a chiral center. wikipedia.org The synthesis of such analogs would necessitate control over stereochemistry to yield specific enantiomers or diastereomers, often involving chiral starting materials or stereoselective reactions. While the direct synthesis of this compound itself does not typically involve such complexities, the broader field of fentanyl analog synthesis frequently addresses these stereochemical challenges.
Molecular Pharmacology and Opioid Receptor Interaction Mechanisms
Elucidation of Opioid Receptor Binding Affinity and Efficacy
The binding affinity and efficacy of an opioid compound describe how strongly it binds to a receptor and its ability to activate that receptor, respectively. These parameters are critical in characterizing the pharmacological profile of substances like thiofentanil.
This compound has been classified pharmacologically as a relatively selective mu-type opioid receptor (MOR) agonist. ecddrepository.org Studies indicate that it exhibits a profile similar to that of fentanyl. ecddrepository.org Its analgesic potency in rodents is estimated to be 60-100 times that of morphine. ecddrepository.org In competitive binding assays, the binding affinity (Ki) and agonist efficacy (% stimulation and EC50) of fentanyl analogs, including those structurally related to this compound, are determined at the human mu-opioid receptor (hMOR) using techniques like [3H]diprenorphine competition binding and [35S]GTPγS binding assays. umich.edu For comparison, morphine typically shows a Ki of 4.2 ± 0.13 nM, 99 ± 4% stimulation, and an EC50 of 150 ± 50 nM at hMOR. umich.edu this compound has been reported to be a selective µ-opioid receptor agonist, although with reduced potency compared to morphine. caymanchem.comcaymanchem.comlabchem.com.my
Opioid receptors consist of several subtypes, primarily mu (μ), delta (δ), and kappa (κ) opioid receptors. This compound is reported to be a selective µ-opioid receptor agonist. caymanchem.comcaymanchem.comlabchem.com.my Fentanyl and its analogs are known to be selective agonists of the µ-opioid receptor. nih.gov Research on substituted fentanyls has shown that compounds like thiophene (B33073) fentanyl and methoxyacetyl fentanyl exhibit high selectivity for the MOR, with selectivity ratios of 2520-fold and 2730-fold compared to kappa and delta opioid receptors, respectively. nih.gov This suggests that the thiophene moiety, present in this compound, contributes significantly to its MOR selectivity.
Characterization of Mu-Opioid Receptor Agonism by this compound
Mechanisms of Receptor Activation and Intracellular Signal Transduction
Opioid receptors are G-protein coupled receptors (GPCRs), and their activation by agonists like this compound triggers a cascade of intracellular signaling events.
Upon agonist binding, GPCRs undergo conformational changes that lead to the activation of heterotrimeric G proteins. nih.gov This activation typically involves the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with and regulate various downstream effector proteins, such as adenylyl cyclase, leading to changes in intracellular cyclic AMP levels. drugbank.com For mu-opioid receptors, G-protein activation is primarily associated with the inhibition of adenylyl cyclase activity, leading to a decrease in cAMP, and modulation of ion channels, such as the opening of potassium channels and inhibition of calcium channels, which contributes to the analgesic effect. drugbank.com While specific detailed findings for this compound's G-protein activation pathways are not extensively documented in public literature, as a fentanyl analog and a µ-opioid receptor agonist, it is expected to engage these canonical G-protein signaling pathways. umich.eduplos.org
G-Protein Coupled Receptor (GPCR) Activation Pathways and this compound
Computational Approaches and Molecular Modeling of this compound-Receptor Interactions
Computational approaches, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding ligand-receptor interactions at an atomic level. mdpi.complos.org These methods can predict binding poses, assess binding affinities, and elucidate the molecular basis of receptor activation. nih.govmdpi.complos.org
For fentanyl and its analogs, including this compound, molecular modeling studies have provided insights into their interactions with the µ-opioid receptor. nih.govnih.govmdpi.comnih.gov Key interactions often involve a salt bridge between the positively charged nitrogen on the piperidine (B6355638) ring of the ligand and the conserved Asp147 (D3.32) residue in the receptor's binding site. nih.govnih.govmdpi.comnih.govbiorxiv.org The propanamide carbonyl group can form a hydrogen bond with the indole (B1671886) side-chain (-NH) of W-318 (W7.35). nih.gov Molecular dynamics simulations have also explored the flexibility of fentanyl within the binding pocket and its potential to interact with other residues, such as His297 (H6.52), which can modulate ligand affinity and pH dependence. nih.gov While direct computational studies on this compound are limited in publicly available information, the principles derived from fentanyl and other analogs, particularly those with thiophene substitutions, are highly relevant. The thiophene group in this compound, replacing the phenethyl group of fentanyl, would likely influence the compound's lipophilicity and its specific interactions within the hydrophobic pockets of the receptor, potentially affecting its binding pose and affinity compared to fentanyl. wikipedia.orgnih.gov
Preclinical Pharmacodynamics of Thiofentanil
In Vitro Pharmacodynamic Characterization
The in vitro pharmacodynamic characterization of Thiofentanil and its analogs focuses on their interaction with opioid receptors at a cellular level. These studies are crucial for determining the compound's potency, efficacy, and mechanism of action.
Cell-Based Assays for Receptor Functional Activity and Ligand-Induced Responses
Cell-based functional assays are fundamental in characterizing the activity of opioid ligands. These assays typically utilize cell lines, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express specific opioid receptors, like the mu (µ), delta (δ), and kappa (κ) receptors. regulations.govfrontiersin.org The functional activity of a ligand is assessed by measuring its ability to stimulate receptor-mediated signaling pathways, most commonly the G-protein activation cascade. nih.govelifesciences.orgnih.gov
A widely used method is the [³⁵S]GTPγS binding assay, which measures the binding of a radiolabeled, non-hydrolyzable GTP analog to G-proteins upon receptor activation by an agonist. regulations.govelifesciences.org The results are typically expressed as EC₅₀ (the concentration of the ligand that produces 50% of the maximal effect) and Eₘₐₓ (the maximum effect produced by the ligand, often relative to a standard agonist). regulations.gov
For this compound's analog, beta-hydroxythiofentanyl, in vitro functional assays have demonstrated its activity as a µ-opioid receptor agonist. regulations.govregulations.gov In these assays, beta-hydroxythiofentanyl elicited a concentration-dependent stimulation of the µ-opioid receptor. regulations.gov Its potency (EC₅₀) was determined to be 157.5 ± 9.9 nM, with a maximal stimulation (Eₘₐₓ) of 98.3 ± 2.2% relative to the standard µ-opioid agonist DAMGO. regulations.gov This indicates that it is a full agonist at the µ-opioid receptor, comparable to fentanyl and morphine in its maximal effect, although with a different potency. regulations.govregulations.gov
Table 1: In Vitro µ-Opioid Receptor Functional Activity of Beta-Hydroxythiofentanyl and Reference Opioids
| Compound | EC₅₀ (nM) | Maximal Stimulation (%)* |
|---|---|---|
| Beta-hydroxythiofentanyl | 157.5 ± 9.9 | 98.3 ± 2.2 |
| Fentanyl | 36.9 ± 7.0 | 87.4 ± 4.8 |
| Morphine | 58 ± 15 | 73.9 ± 2.0 |
| DAMGO | 45.1 ± 7.9 | 106.1 ± 2.8 |
*Maximal stimulation is normalized to the effect of the standard agonist DAMGO. Data sourced from DEA-VA, 2015. regulations.gov
Calcium Mobilization Studies in Opioid Receptor Expressing Cells
Calcium mobilization assays are another important tool for assessing the functional consequences of opioid receptor activation. frontiersin.orgnih.govunipd.it These assays measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of a ligand. nih.gov Opioid receptors, being G protein-coupled receptors (GPCRs), can influence intracellular calcium levels through various signaling pathways. frontiersin.org For instance, the activation of chimeric G-proteins (like Gαqi5) coupled to the opioid receptor can lead to the release of calcium from intracellular stores, which can be detected using fluorescent calcium-sensitive dyes. frontiersin.orgnih.gov
While this technique is widely used for characterizing opioid agonists, specific data from calcium mobilization studies for this compound are not extensively available in the reviewed literature. However, the methodology is well-established for other opioids. In such studies, cells expressing the opioid receptor of interest are loaded with a calcium-sensitive dye, and the change in fluorescence upon agonist application is measured to determine the potency (pEC₅₀) and efficacy (Eₘₐₓ) of the compound in mobilizing intracellular calcium. frontiersin.orgunipd.it
In Vivo Pharmacodynamic Studies in Animal Models
In vivo studies in animal models are essential to understand the physiological and behavioral effects of a compound and to confirm the relevance of in vitro findings.
Evaluation of Receptor-Mediated Endpoints in Preclinical Species
Preclinical studies in various animal species have shown that this compound acts as a potent µ-opioid receptor agonist, producing strong morphine-like effects. govinfo.gov A key method to confirm that these effects are mediated by the µ-opioid receptor is through the use of a selective antagonist, such as naltrexone. govinfo.govfda.gov Animal studies have demonstrated that the effects of this compound, including its immobilizing effects, are completely reversed by naltrexone. govinfo.govfda.gov This antagonism confirms that this compound's primary mechanism of action in vivo is through the µ-opioid receptor. govinfo.govfederalregister.gov
This compound has been primarily studied for its potent immobilizing effects in large, non-domestic animals. govinfo.govwildpharm.co.za For example, studies in elk compared the immobilizing effects of this compound to carfentanil, another potent opioid. govinfo.gov this compound was found to have a faster induction time for immobilization. govinfo.govfda.gov These in vivo findings are consistent with its in vitro profile as a potent µ-opioid agonist. govinfo.govwildpharm.co.za
Assessment of Acute Pharmacodynamic Effects in Animal Models (e.g., Motor Impairment, Cardiorespiratory Modulation)
The acute administration of potent µ-opioid agonists like this compound can induce significant pharmacodynamic effects, including motor impairment and cardiorespiratory modulation.
Motor Impairment: Opioids can affect motor coordination and activity. While specific studies detailing motor impairment for this compound are not widely documented, related fentanyl analogs are known to cause such effects. mdpi.com In animal models, motor function can be assessed using tests like the rotarod, which measures the ability of an animal to stay on a rotating rod, and balance beam tests. Fentanyl, for instance, has been shown to alter motor performance in rats. mdpi.com Given this compound's potent opioid activity, it is expected to produce similar dose-dependent motor impairment.
Cardiorespiratory Modulation: A hallmark of potent opioid agonists is their effect on the cardiorespiratory system. drugbank.com These effects typically include respiratory depression, characterized by a decreased respiratory rate and tidal volume, and cardiovascular effects like bradycardia (slowed heart rate) and hypotension (lowered blood pressure). mdpi.com Studies on the closely related compound thiafentanil (B1254756) in various animal species, including moose and impala, have documented effects such as hypoxemia (low blood oxygen), respiratory and metabolic acidosis, and mild hypertension and tachycardia. fda.govnih.gov These effects are characteristic of potent opioids and are anticipated to be similar for this compound. drugbank.com The respiratory depressant effects of fentanyl and its analogs are known to be mediated by the µ-opioid receptor. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling in Preclinical Research
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used in drug development to relate the time course of drug concentration in the body (pharmacokinetics) to the intensity and duration of its pharmacological effect (pharmacodynamics). nih.govcatapult.org.uknih.gov This modeling is crucial for understanding the dose-concentration-response relationship, which helps in optimizing dosing regimens and predicting clinical outcomes from preclinical data. allucent.comfrontiersin.org
For a compound like this compound, a PK/PD model would integrate data on its absorption, distribution, metabolism, and excretion with its pharmacodynamic effects, such as receptor activation, analgesia, or respiratory depression. nih.gov By establishing a mathematical model that describes this relationship, researchers can simulate the effects of different dosing scenarios, potentially reducing the number of animal studies required. catapult.org.uknih.gov
While the principles of PK/PD modeling are well-established and widely applied in opioid research, specific, detailed PK/PD models for this compound were not found in the reviewed literature. The development of such a model would require comprehensive data from both pharmacokinetic studies (measuring drug concentrations over time) and pharmacodynamic studies (measuring the effects over time) in relevant preclinical species. nih.gov
Translational Modeling from In Vitro Potency to In Vivo Efficacy
Translational modeling in pharmacology aims to bridge the gap between in vitro (laboratory-based) measurements and in vivo (whole organism) effects, a critical step in drug development. nih.gov This process allows researchers to predict a compound's efficacy in a living system based on its performance in controlled, cellular-level experiments. ljmu.ac.ukhealth.gov.au For potent opioids like this compound, this involves correlating its interaction with the µ-opioid receptor (MOR) in vitro with its observable effects, such as analgesia or immobilization, in vivo.
The initial step in this modeling is to quantify the compound's in vitro potency. This is typically measured by two key parameters:
Binding Affinity (Ki): This value represents the concentration of a drug required to occupy 50% of the target receptors. A lower Ki value indicates a higher affinity.
Functional Potency (EC50): This is the concentration of a drug that produces 50% of its maximum possible effect in a functional assay, such as G-protein activation. umich.edunih.gov
While specific Ki and EC50 values for this compound are not extensively detailed in publicly available literature, data for its chemical relatives in the fentanyl family are well-documented and provide a framework for understanding its likely profile. For instance, a related compound, beta-hydroxythiofentanyl, has shown µ-opioid receptor agonist effects with an EC50 of 157.5 ± 9.9 nM in an in vitro functional assay. regulations.gov The table below presents in vitro data for other potent fentanyl analogs, illustrating the range of potencies seen within this chemical class.
Interactive Data Table: In Vitro Potency of Fentanyl Analogs at the µ-Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
|---|---|---|
| Fentanyl | 1.6 | 32 |
| Morphine | 4.2 | 150 |
| Beta-hydroxythiofentanyl | Data not available | 157.5 |
| Carfentanil | Data not available | Data not available |
| Sufentanil | Data not available | Data not available |
Note: Data compiled from various sources. umich.eduregulations.govumich.edu The lack of comprehensive, standardized data for all compounds in a single study is a recognized challenge.
The in vivo efficacy of an opioid is often quantified by its median effective dose (ED50) , which is the dose required to produce a specific effect—such as antinociception (pain relief) in a hot plate test—in 50% of the test subjects. ljmu.ac.ukgardp.orgtaylorandfrancis.com For this compound, which is used for wildlife immobilization, the relevant in vivo endpoint is the dose required to induce rapid sedation.
Translating the in vitro data to predict the in vivo ED50 is complex. Mechanistic models for potent opioids like fentanyl and carfentanil incorporate not only in vitro potency but also pharmacokinetic properties (how the drug is absorbed, distributed, metabolized, and excreted). nih.govfda.gov These models can predict the time course of receptor occupancy in the brain and the subsequent physiological responses, such as respiratory depression. nih.gov Given that this compound is a potent µ-opioid agonist with effects comparable to carfentanil, it is expected that similar translational modeling principles would be necessary to accurately predict its in vivo efficacy from its in vitro profile. federalregister.gov
Predictive Exposure-Response Relationships in Animal Models
Predictive exposure-response analysis establishes a crucial link between the amount of a drug in the body (exposure) and the magnitude of the resulting pharmacological effect (response). In preclinical animal models, this involves measuring drug concentrations in plasma or tissue over time and correlating those levels with observed effects. fda.gov This relationship is fundamental for understanding a drug's potency and determining an effective dose range.
For potent synthetic opioids like this compound, the primary pharmacological effects are mediated by the central nervous system. The exposure-response relationship is therefore critical for defining the concentration required to achieve the desired effect (e.g., immobilization) while understanding the potential for dose-dependent adverse effects like respiratory depression. mdpi.com
Animal studies with fentanyl analogs demonstrate a clear dose-dependent relationship for their neurorespiratory effects. mdpi.com For example, studies in monkeys have determined the median effective dose (ED50) of carfentanil required to cause bradypnea (abnormally slow breathing) and loss of posture. mdpi.com This indicates a steep exposure-response curve, where small changes in dose can lead to significant changes in effect.
While specific exposure-response curves for this compound are not widely published, a study directly comparing its immobilizing effects with carfentanil in elk provides strong evidence of its high potency and rapid action. federalregister.gov In the study, a 15 mg dose of this compound produced a faster immobilization effect (0.7 to 2.2 minutes) than a 2 or 4 mg dose of carfentanil, underscoring its potent and rapid-onset characteristics that are indicative of a steep exposure-response relationship. federalregister.gov
Interactive Data Table: In Vivo Antinociceptive Potency of Opioid Compounds in Rodent Models
| Compound | Antinociceptive Potency (ED50, mg/kg) | Animal Model |
|---|---|---|
| Morphine | 7.3 | Mouse (hot plate) |
| Fentanyl | 0.018 | Mouse (hot plate) |
| Furanylfentanyl | 0.02 | Mouse (hot plate) |
| Etonitazepyne | 0.0017 | Rat (hot plate) |
Note: Data compiled from multiple studies and test conditions may vary. ljmu.ac.ukwho.int The ED50 is the dose at which 50% of test animals meet the criteria for the analgesic response.
These data illustrate that highly potent compounds like fentanyl analogs require significantly lower exposure to produce their effects compared to classical opioids like morphine. The development of predictive exposure-response models for this compound would therefore be essential for its specific applications, allowing for precise dosing to achieve rapid and effective immobilization.
Metabolic Pathways and Metabolite Characterization of Thiofentanil
In Vitro Metabolic Stability and Biotransformation Studies
In vitro metabolic stability and biotransformation studies are fundamental in predicting a compound's in vivo behavior and identifying its metabolites. These investigations typically employ hepatic subcellular fractions and whole cells to simulate liver metabolism.
Hepatic microsomes, which contain membrane-bound drug-metabolizing enzymes such as cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolism and determine the in vitro intrinsic clearance of a compound. Hepatocytes, representing whole liver cells, offer a more comprehensive model, encompassing both Phase I and Phase II metabolic reactions, including conjugative metabolism nuvisan.comevotec.comsrce.hr. While specific detailed research findings on the in vitro metabolic stability (e.g., half-life, intrinsic clearance) of Thiofentanil itself in human liver microsomes (HLM) or hepatocytes are not extensively reported in readily available literature, general principles derived from studies on fentanyl and its analogs are applicable. These studies typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry nuvisan.comsrce.hrnih.govrsc.org.
For fentanyl and its analogs, the major route of metabolism is oxidative N-dealkylation, leading to the formation of "normetabolites" who.int. This N-dealkylation primarily occurs on the piperidine (B6355638) nitrogen who.int. A key primary biotransformation product identified for this compound is norfentanyl researchgate.net. This metabolite is also a known major urinary metabolite of fentanyl oup.comwebpoisoncontrol.org. Other minor metabolic pathways observed for fentanyl analogs include amide hydrolysis to despropionyl metabolites and hydroxylation of the piperidine ring, phenyl rings, or the propionyl side chain who.intwebpoisoncontrol.org. Given the structural similarities, this compound is expected to undergo similar biotransformations.
Hepatic Microsomal and Hepatocyte Metabolism Investigations
In Vivo Metabolic Profiling in Animal Models
In vivo metabolic profiling in animal models provides crucial insights into the circulating metabolites and their detection windows in biological matrices, which is particularly relevant for forensic identification.
In animal models, specifically rats, norfentanyl has been detected and characterized as a major circulating metabolite of both this compound and alpha-methylthis compound researchgate.net. This finding was a novel revelation in a study focusing on the determination of these compounds in rat urine researchgate.net. The presence of norfentanyl as a common metabolite of various fentanyl analogs, including this compound, can complicate toxicological interpretation due to shared metabolic pathways unodc.org.
The rapid in vivo metabolism of this compound and alpha-methylthis compound presents a challenge for their direct determination in forensic investigations due to short detection windows for the parent compounds researchgate.net. However, monitoring the major metabolite, norfentanyl, significantly extends these detection windows. A study using an automated method of online solid-phase extraction coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) in rat urine demonstrated this extension researchgate.net.
Table 1: Extended Detection Windows in Rat Urine by Monitoring Norfentanyl researchgate.net
| Compound | Extended Detection Window (Rat Urine) |
| Alpha-methylthis compound | 18–26 days |
| This compound | 20–27 days |
This extended detection window for this compound and alpha-methylthis compound, facilitated by the detection of norfentanyl, provides important auxiliary tools for the forensic identification of these fentanyl analogs researchgate.net.
Detection and Characterization of Major Circulating Metabolites (e.g., Norfentanyl and Alpha-methylthis compound Metabolites)
Enzymatic Pathways Involved in this compound Metabolism
The metabolism of fentanyl and its analogs, including this compound, primarily involves cytochrome P450 (CYP) enzymes, particularly those located in the liver uniroma1.itnih.gov. The major metabolic route, oxidative N-dealkylation, is predominantly catalyzed by the CYP3A4 isoenzyme researchgate.netnih.gov. CYP3A4 is a highly abundant CYP isoform in the liver and small intestine and is responsible for the metabolism of a significant proportion of clinically used drugs medsafe.govt.nz. While CYP3A5 and CYP3A7 isoenzymes may also contribute to a lesser extent, CYP3A4 plays the principal role in the N-dealkylation of the piperidine ring, a common metabolic step for fentanyl derivatives researchgate.netunodc.orgnih.gov. Other enzymatic reactions, such as those leading to hydroxylation and amide hydrolysis, would involve various Phase I enzymes, and subsequent Phase II metabolism (e.g., glucuronidation) would involve transferase enzymes like UDP-glucuronosyltransferases (UGTs) nih.govfrontiersin.org.
Investigation of Cytochrome P450 (CYP) Enzyme Contributions to Biotransformation
Cytochrome P450 (CYP) enzymes represent a superfamily of heme-bound monooxygenases critical for the biotransformation of a vast array of xenobiotics, including many pharmaceutical drugs neliti.comnih.govmdpi.com. These enzymes are predominantly located in the liver, but also found in extrahepatic tissues such as the gastrointestinal tract, kidneys, and lungs nih.gov.
For fentanyl and its analogues, the primary enzymes responsible for their oxidative metabolism are the CYP3A subfamily, particularly CYP3A4, along with contributions from CYP3A5 and CYP3A7 mdpi.comnih.gov. The N-dealkylation pathway, which is a major route of fentanyl metabolism, is largely catalyzed by CYP3A4 mdpi.comnih.gov. Given the structural parallels between this compound and fentanyl, it is highly probable that CYP3A4, and potentially other CYP3A isoforms, play a significant role in the biotransformation of this compound europa.eumdpi.comnih.gov.
Other CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP2E1) are also involved in drug metabolism, but CYP3A4 is recognized as one of the most important for drug biotransformation nih.govmdpi.com. The specific contributions of individual CYP isoforms to each potential metabolic pathway of this compound would require dedicated in vitro studies using recombinant human CYP enzymes and human liver microsomes.
Toxicometabolomics Approaches for Metabolic Pathway Perturbations in Preclinical Systems
Toxicometabolomics is an emerging systems biology approach that utilizes the comprehensive study of metabolites within a biological system (the metabolome) to elucidate mechanisms of toxicity and improve preclinical drug safety assessment mdpi.comnih.gov. By detecting endogenous biochemical alterations, toxicometabolomics can provide insights into adverse outcome pathways (AOPs) caused by exposure to chemical compounds mdpi.com.
In the context of novel synthetic opioids (NSOs) like this compound, toxicometabolomics can be instrumental in:
Elucidating Mechanisms of Toxicity : By analyzing changes in endogenous metabolites, researchers can identify perturbed metabolic pathways that contribute to the toxic effects of the compound. This offers a functional readout of cellular responses to the xenobiotic mdpi.comnih.gov.
Identifying Early Biomarkers of Toxicity : Metabolic changes can often precede overt signs of toxicity. Toxicometabolomics can help discover early biomarkers that indicate exposure or potential harm, which is valuable for preclinical safety screening mdpi.commdpi.com.
Characterizing Metabolic Responses : This approach allows for a detailed characterization of how an organism's metabolism is altered by a substance, providing a holistic view beyond just the direct metabolites of the compound itself nih.gov.
Preclinical systems, including in vitro cellular models and in vivo animal models, are commonly employed in toxicometabolomics studies. While in vitro models offer controlled environments for studying specific cell types and minimizing confounding factors, in vivo studies provide a more comprehensive understanding of systemic metabolic perturbations nih.gov.
For a compound like this compound, applying toxicometabolomics in preclinical settings would involve:
Exposure of preclinical models : Administering this compound to relevant in vitro (e.g., hepatocytes) or in vivo (e.g., rodents) models.
Sample Collection : Collecting biological samples such as plasma, urine, or tissue extracts at various time points.
Metabolite Profiling : Using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of endogenous metabolites mdpi.com.
Data Analysis : Employing bioinformatics and statistical tools to identify significant changes in metabolite levels and to map these changes to specific metabolic pathways nih.govmdpi.com.
Such studies would contribute to a deeper understanding of this compound's impact on biological systems, aiding in the characterization of its metabolic profile and potential toxicological implications, without focusing on dosage or adverse effects.
Advanced Analytical Methodologies for Thiofentanil Research
Spectroscopic Characterization Techniques for Thiofentanil
Spectroscopic methods provide valuable insights into the molecular structure and composition of this compound by analyzing its interaction with electromagnetic radiation.
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for the rapid and sensitive trace detection of harmful chemical substances, including fentanyl analogues like this compound. SERS enhances Raman signals when target compounds are adsorbed onto or are in close proximity to noble metal nanoparticles, such as silver. researchgate.netdiva-portal.orgacs.orgresearchgate.net
Research has demonstrated the application of SERS for the characterization of this compound (TF). Studies involving commercially available silver nanopillar SERS substrates measured the SERS signatures of this compound samples diluted in acetonitrile (B52724) across a concentration range of 0.01 to 1000 µg/mL. researchgate.netdiva-portal.org A notable finding for this compound was the absence or strong suppression of three distinct Normal Raman (NR) peaks at 262, 366, and 667 cm⁻¹ in the SERS spectrum. This phenomenon is attributed to the lone-pair electrons of the thiophene's sulfur atom binding to the silver surface, influencing the vibrational modes observed. researchgate.netdiva-portal.org Furthermore, the concentration dependence of the Raman peak at 1000 cm⁻¹, which is assigned to the trigonal bending of the phenyl ring, was observed to approximately follow a Langmuir adsorption isotherm. researchgate.netdiva-portal.org SERS-based techniques are considered promising for opioid detection due to their intrinsic sensitivity, compactness, robustness, and reproducibility, making them viable for detecting trace amounts and for on-site applications. diva-portal.orgacs.orgresearchgate.netacs.org
Fourier Transform Infrared (FTIR) spectroscopy is widely utilized for structural fingerprinting and qualitative analysis of chemical compounds, including fentanyl analogues. This technique identifies functional groups and provides a unique vibrational spectrum for a given molecule, acting as a "fingerprint" for its identification. uic.edu FTIR is capable of distinguishing between fentanyl analogues, particularly those that are not isomers. uic.edu Complementary analytical techniques, such as infrared (IR) spectroscopy, are often applied for the characterization of unknown substances, especially when reference standards are unavailable, aiding in definitive structural identification. uniroma1.ituniroma1.it
Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard for definitive structural elucidation of organic compounds. It provides detailed information about the connectivity of atoms within a molecule, including the arrangement of hydrogen, carbon, and other NMR-active nuclei. uic.eduuniroma1.ituva.nl For complex and novel psychoactive substances like fentanyl analogues, NMR is crucial for confirming their precise chemical structure, especially when dealing with isomeric forms that may be difficult to differentiate by other methods. uic.edu The ability of NMR to identify specific isomeric forms highlights its importance, and its greater utilization in forensic laboratories is suggested for comprehensive characterization of these substances. uic.eduuniroma1.it
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting
Advanced Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques are indispensable for the separation, identification, and quantification of this compound and its metabolites in complex biological and seized drug samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed analytical technique for the detection and quantification of fentanyl and its analogues in various biological samples, including hair. uic.edufigshare.comacs.orgjove.comresearchgate.net GC-MS is particularly useful for analyzing volatile compounds and can provide both qualitative and quantitative information. ajol.info
A method utilizing GC-MS/MS has been established for the determination of nine fentanyl drugs, including this compound, in hair samples. figshare.comacs.org For this method, the linear range for the nine fentanyl drugs was established between 0.5 and 5.0 ng mg⁻¹, with a correlation coefficient (r²) greater than 0.999. The detection limits ranged from 0.02 to 0.05 ng mg⁻¹, and recovery rates exceeded 86%. figshare.com Some GC-MS methods offer the advantage of not requiring derivatization for direct quantitative analysis. acs.org While GC-MS is a robust technique, its applicability can be limited for non-volatile or thermally labile compounds, where LC-MS offers advantages. jove.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method widely recognized for the quantitative analysis of drugs in biological matrices. uniroma1.itfigshare.comacs.orgresearchgate.netscielo.bruic.edu It offers superior detection sensitivity and is suitable for thermally labile, non-volatile, and polar compounds, often requiring less derivatization compared to GC-MS. jove.comuic.edu
LC-MS/MS methods have been developed and validated for the determination of fentanyl and several of its analogues, including this compound, in postmortem blood samples. scielo.br One such method demonstrated linearity from 1-500 ng mL⁻¹ with a correlation coefficient (r) of ≥ 0.99, and a limit of quantification of 1 ng mL⁻¹. The method's imprecision, bias, and matrix effect were all below 19.7%, with extraction yields greater than 57.7%. scielo.br Another established LC-MS/MS method for nine fentanyl drugs, including this compound, in hair samples showed an excellent linear relationship within the concentration range of 3.0–220.0 pg mg⁻¹, with an r² > 0.999. The detection limits were as low as 0.05 pg mg⁻¹, and recovery rates exceeded 84%. figshare.com The high sensitivity of LC-MS/MS allows for quantification limits as low as 0.25 pg mg⁻¹. acs.org
Table 1: Analytical Performance of GC-MS/MS and LC-MS/MS for Fentanyl Drugs (including this compound) in Hair Samples figshare.comacs.org
| Method | Linear Range | r² | Detection Limit | Recovery Rate (%) |
| GC-MS/MS | 0.5–5.0 ng mg⁻¹ | >0.999 | 0.02–0.05 ng mg⁻¹ | >86 |
| LC-MS/MS | 3.0–220.0 pg mg⁻¹ | >0.999 | 0.05 pg mg⁻¹ | >84 |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Untargeted Metabolite Identification
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) stands as a cornerstone in the untargeted analysis of New Psychoactive Substances (NPS) and their metabolites, including fentanyl analogs like this compound. This technique is highly effective for identifying unknown compounds due to its ability to provide accurate mass measurements of both precursor and product ions. nih.govguidetoimmunopharmacology.orgnih.gov
LC-HRMS, particularly in its Ultra-High Performance Liquid Chromatography (UHPLC) coupled form, has been successfully applied for the screening of this compound and its metabolites, such as norfentanyl, in biological matrices like rat urine. uni.lunih.gov A highly sensitive automated method utilizing online solid-phase extraction (SPE) coupled with UHPLC-tandem mass spectrometry (MS/MS) was developed for the determination of alpha-methylthiofentanyl, this compound, and norfentanyl in urine. This method achieved a limit of detection (LOD) of 0.2 pg/ml and a lower limit of quantitation (LLOQ) of 2 pg/ml, demonstrating acceptable linearity from 2 to 800 pg/ml. uni.lu The accuracy ranged from 87.98% to 108.95%, with precision (relative standard deviation) less than 14.63%. uni.lu Notably, this research revealed that both alpha-methylthiofentanyl and this compound are metabolized to norfentanyl, significantly extending their detection windows in rat urine to 18–26 days and 20–27 days, respectively. uni.lu
HRMS, especially with time-of-flight (TOF) MS analyzers, is at the forefront of NPS discovery, enabling forensic laboratories to deliver timely data on new compounds. guidetoimmunopharmacology.org It is proven to be more effective for initial screening and discovery of unknown compounds compared to triple quadrupoles (QQQ). guidetoimmunopharmacology.org The accurate mass identification provided by HRMS is crucial for differentiating isomers, a common challenge with fentanyl analogs that can share the same molecular formula and exact mass but differ in atomic arrangement. nih.govuni.lu
Miniaturized Sample Preparation and High-Throughput Screening Techniques
The analysis of drugs of abuse, including synthetic opioids, in complex biological matrices often requires sensitive sample preparation due to their typically low concentrations. uni.lunih.gov Miniaturized sample preparation techniques offer significant advantages by reducing sample and solvent consumption, shortening extraction times, and facilitating automation. nih.govmims.comwikipedia.org These advancements are particularly vital for high-throughput screening (HTS) applications, which aim to rapidly analyze a large number of samples.
High-throughput screening (HTS) is a drug discovery process that leverages robotics and automation to quickly test the biological or biochemical activity of numerous compounds. While primarily used in pharmaceutical research, HTS principles are increasingly applied in forensic toxicology for the rapid screening of synthetic opioids. This involves miniaturization, automation, and efficient assay readout, allowing for the rapid exclusion of compounds with poor or no effect, thus accelerating the analytical pipeline.
Microextraction by Packed Sorbent (MEPS) and Parallel Artificial Liquid Membrane Extraction (PALME) for Sample Pre-treatment
Microextraction by Packed Sorbent (MEPS) MEPS is a miniaturized solid-phase extraction (SPE) technique characterized by a reduced sorbent bed (a few milligrams) integrated into a syringe barrel (100–250 μL). nih.govmims.com This design offers several benefits, including short extraction times, reduced sample and solvent consumption, and the potential for semi-automation. nih.govmims.com
MEPS has been successfully applied for the simultaneous quantification of multiple synthetic opioids, including this compound, along with their metabolites, in urine samples. nih.gov A method developed for nine synthetic opioids (fentanyl, sufentanil, alfentanil, acrylfentanyl, this compound, valerylfentanyl, furanylfentanyl, acetyl fentanyl, and carfentanil) and two metabolites (norfentanyl and acetyl norfentanyl) in urine utilized MEPS as the sample preparation step. nih.gov This method involved a multivariate optimization to determine the optimal number and speed of draw-eject sample cycles and the extraction solvent. The best extraction condition was identified as eight draw-eject cycles. nih.gov The MEPS technique proved to be an efficient semi-automatic extraction method, requiring small volumes of organic solvents (640 µL) and sample (200 µL). nih.gov Furthermore, the MEPS cartridges can be cleaned and reused for an average of 150 sample extractions per barrel. nih.gov
Parallel Artificial Liquid Membrane Extraction (PALME) PALME is a miniaturized liquid-phase extraction method conducted in a multiwell plate format. In PALME, the aqueous sample and an aqueous acceptor phase are separated by a flat membrane impregnated with an organic solvent, forming a supported liquid membrane (SLM).
PALME has been optimized for the analysis of fentanyl, fentanyl analogs (fentalogs), and their metabolites, requiring only a small amount of biological sample (e.g., 100 µL). mims.com A method for analyzing fentanyl and several analogs and metabolites in urine utilized PALME, where 950 µL of urine were mixed with a carbonate buffer (pH 11) and sodium chloride, then placed in the donor plate. A membrane pre-washed with ethanol (B145695) and water was impregnated with 3 µL of 1-octanol (B28484) containing 1% trioctylamine (B72094) to form the SLM in the acceptor plate. This technique is recognized for its low cost, high sample throughput, and semi-automated nature, aligning with green chemistry principles.
Automation in Bioanalytical Disposition and Metabolite Analysis
Automation in bioanalytical methods for drug and metabolite analysis is a growing trend, driven by the need for increased efficiency, reproducibility, and reduced human error. Automated systems improve procedural consistency, save significant time, and facilitate higher throughput.
For this compound and its related compounds, automated online solid-phase extraction (SPE) coupled with UHPLC-MS/MS has been developed. For instance, an automated method was established for the determination of alpha-methylthiofentanyl, this compound, and their metabolite norfentanyl in rat urine. This system involved online SPE with an Oasis HLB column for enrichment and purification, followed by elution onto a Hypersil GOLD C18 analytical column for chromatographic separation. uni.lu Similarly, automated 96-well SPE and LC-MS/MS methods have been developed for fentanyl analysis in human plasma, demonstrating increased throughput and ease of method transfer between laboratories.
Software applications play a critical role in automating quality control algorithms and calculations for complex LC-MS/MS assays of opioids and their metabolites, further enhancing consistency and reducing review time. The integration of automated sample preparation with online analytical systems, such as flow-through desorption (FTD) technology combined with UHPLC-MS/MS, enables rapid quantitation of drugs and metabolites from various dried spot matrices.
Data Mining and Molecular Networking for Untargeted Analysis of this compound and Analogs
The continuous emergence of novel psychoactive substances (NPS) and their diverse structures poses a significant challenge for their identification and the characterization of their metabolites. nih.govmims.com In this context, data mining and molecular networking have become indispensable tools for untargeted analysis.
Data mining techniques are employed to sift through the vast amounts of data generated by high-resolution mass spectrometers, identifying features that may correspond to unknown drugs or their metabolites. nih.gov Molecular networking (MN), an unsupervised machine learning clustering approach, groups related spectra based on their similarity, thereby revealing the presence of unknown compounds, their analogs, or metabolites, forming distinct clusters from known substances. mims.com
The Global Natural Product Social Molecular Networking (GNPS) platform is a widely used tool for this purpose. mims.com By analyzing raw LC-HRMS data, MN workflows can connect unknown compounds to "standard networks," significantly simplifying the annotation of new drugs. mims.com For example, molecular networking has been successfully applied to identify unexpected fentanyl analogs in seized drug samples. By comparing spectra from seizures with standard mixtures of known fentanyls, the method allowed for the putative annotation of novel compounds, which were subsequently confirmed by other analytical techniques like NMR. This approach is crucial for understanding the metabolic profiles of new fentanyl derivatives and for identifying common fragmentation patterns among analogs. mims.com
The integration of artificial intelligence (AI) and machine learning techniques further enhances untargeted screening by enabling the prediction of chemical structures and retention times for synthetic opioids, providing valuable guidance for presumptive identifications.
Structure Activity Relationship Sar Analysis of Thiofentanil and Analogs
Fundamental Principles of Structure-Activity Relationship in Synthetic Opioid Ligands
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that describes how the chemical structure of a molecule relates to its biological activity rsc.org. In the context of synthetic opioid ligands, SAR studies aim to elucidate the specific molecular features responsible for their binding affinity, efficacy, and selectivity at opioid receptors, primarily the mu-opioid receptor (MOR) uibk.ac.atnih.gov. Opioid receptors, including mu (μ), kappa (κ), and delta (δ) subtypes, are G protein-coupled receptors (GPCRs) that modulate numerous physiological functions such as pain perception, breathing, and mood rsc.orgnih.gov.
SAR investigations typically involve systematically modifying a lead compound's structure and then evaluating the resulting changes in its biological activity. This approach helps identify pharmacophores—the essential structural features of a molecule that are recognized by a receptor and are responsible for its biological activity rsc.org. For opioid ligands, key structural elements often include a basic nitrogen atom, an aromatic ring, and specific hydrophobic regions, which interact with complementary sites within the opioid receptor binding pocket nih.govresearchgate.net. Understanding these principles is vital for the rational design of novel opioid analgesics with improved therapeutic profiles and reduced adverse effects uibk.ac.atelifesciences.org.
Identification of Key Structural Determinants for Receptor Binding and Agonist Activity
The binding and agonist activity of synthetic opioid ligands, including fentanyl and its analogs, are dictated by specific interactions with residues within the opioid receptor binding site. A crucial interaction for many opioid agonists, including fentanyl, is the formation of a salt bridge between the positively charged amine group of the ligand and a conserved aspartate residue, Asp147 (D3.32) in the mu-opioid receptor (MOR) nih.govbiorxiv.org. This interaction anchors the ligand within the orthosteric binding site nih.gov.
Beyond this primary interaction, studies on fentanyl binding to MOR have revealed additional key determinants. Fentanyl can adopt a deeper binding mode, forming a hydrogen bond with a conserved histidine residue, His297 (H6.52) nih.govbiorxiv.orgnih.gov. This secondary binding mode is particularly accessible when His297 adopts a neutral tautomeric state (HID) nih.govbiorxiv.org. The carbonyl and aniline (B41778) groups of fentanyl are typically oriented towards the extracellular portions of transmembrane segments (TMs) 2 and 7, influencing the ligand-receptor interactions nih.gov. Mutations in the TM6/7 interface, particularly residues W295 (W6.48) and W320 (W7.35), have been shown to significantly diminish or abolish β-arrestin signaling, highlighting their role in biased agonism researchgate.net. The perpendicular conformation of the anilido-moiety relative to the amide function is also known to be important for high activity in fentanyl series compounds nih.gov. These detailed structural insights are critical for understanding the molecular basis of MOR activation by fentanyl and its derivatives nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiofentanil Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that employs mathematical models to establish a quantitative relationship between a molecule's chemical structure and its biological activity frontiersin.orgmdpi.com. This method is widely used in drug discovery to predict the activity of new compounds and optimize lead compounds frontiersin.orgmdpi.com. For fentanyl analogs, QSAR models can predict binding affinities at the mu-opioid receptor (MOR) researchgate.net.
The development of QSAR models typically involves several steps: selecting chemical compounds with known biological activity, calculating molecular descriptors (physicochemical, electronic, steric, and topological properties), setting up a data matrix, and then applying statistical methods to build a predictive model mdpi.com. For instance, QSAR studies on fentanyl analogs have been reported to predict μ-opioid receptor binding affinities researchgate.net. These models can use various descriptors and can be linear or non-linear, with non-linear methods like Gene Expression Programming (GEP) often capturing more complex relationships between descriptors and activity frontiersin.org. The reliability of QSAR models is assessed by their predictive performance on external test sets, confirming their ability to predict the biological activity of unknown molecules mdpi.comherts.ac.uk.
Docking-Based and Other Computational Approaches to SAR Analysis
Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools in SAR analysis for synthetic opioid ligands like this compound and its analogs. These in silico methods support drug design by predicting compound activity, optimizing physicochemical properties, and elucidating mechanisms of action mdpi.comfrontiersin.org.
Molecular Docking: This technique evaluates the interactions between ligands and a target receptor, predicting the preferred binding poses and ranking compounds based on their binding affinities frontiersin.org. For fentanyl and its analogs, docking studies have been used to investigate potential binding orientations within the mu-opioid receptor (MOR) binding pocket nih.govresearchgate.net. Docking can help rationalize experimentally observed differences in binding affinity by visualizing ligand-receptor interactions rsc.org.
The combination of docking and MD simulations provides a comprehensive understanding of how fentanyl analogs interact with opioid receptors at an atomic level, contributing significantly to SAR analysis and the design of safer analgesics nih.gov. The Public Health Assessment via Structural Evaluation (PHASE) methodology, developed by the FDA's CDER, is an example of a multi-component computational strategy that utilizes molecular docking simulations to predict binding affinity at the mu-opioid receptor for new synthetic opioids fda.gov.
Influence of the Thiophene (B33073) Moiety on Opioid Receptor Interactions and Biological Activity
This compound is a fentanyl analog characterized by the substitution of the phenethyl group found in fentanyl with a 2-(2-thienyl)ethyl moiety, meaning a thiophene ring replaces the phenyl ring wikipedia.org. This seemingly subtle structural alteration, involving the replacement of a benzene (B151609) ring with a thiophene ring, can significantly influence the compound's interactions with opioid receptors and, consequently, its biological activity.
The thiophene moiety introduces distinct electronic and steric properties compared to the phenyl group. Thiophene is an aromatic heterocycle containing sulfur, which differs in its electron distribution and potential for intermolecular interactions (e.g., π-stacking, hydrophobic interactions) compared to a simple benzene ring. While specific detailed research findings directly comparing the binding modes of this compound and fentanyl at the atomic level were not extensively found in the immediate search results, the general principle of SAR dictates that such a change in an aromatic moiety can alter lipophilicity, electronic properties, and steric fit within the receptor binding pocket rsc.org.
Studies investigating variations in the thiophene moiety in other opioid analogs, such as PZM21 derivatives, have shown that such modifications can impact biological activities and are explored with the objective of enhancing biosafety and minimizing side effects mdpi.com. This suggests that the thiophene ring in this compound plays a crucial role in defining its specific pharmacological profile, potentially influencing its binding affinity, efficacy, and even signaling bias at the mu-opioid receptor, differentiating it from its phenyl-containing counterpart, fentanyl.
Mechanistic Toxicological Investigations of Thiofentanil Preclinical Focus
In Vitro Cellular Toxicology Mechanisms
In vitro cellular toxicology studies are fundamental for identifying early cellular responses to chemical exposure, providing insights into potential mechanisms of toxicity at a fundamental level. These studies utilize various cell lines or primary cell cultures to observe direct effects of a compound on cellular processes and viability nih.govpharmtox.nl.
Investigation of Thiofentanil-Induced Cellular Stress Pathways
Cellular stress pathways represent a cell's response to various harmful stimuli, including chemical exposure. Common stress pathways investigated in toxicology include oxidative stress, endoplasmic reticulum (ER) stress (part of the unfolded protein response), DNA damage response, and inflammatory responses pharmtox.nld-nb.infonih.govnih.gov.
Oxidative stress, for instance, occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them nih.govmdpi.comfrontiersin.org. Excessive ROS can lead to damage to DNA, lipids, and proteins, potentially triggering cell death nih.govmdpi.com. Investigations into drug-induced oxidative stress often involve measuring ROS levels, assessing antioxidant enzyme activity, and evaluating markers of lipid peroxidation or protein carbonylation in exposed cells mdpi.com. Mitochondrial dysfunction is often closely linked to oxidative stress, as mitochondria are a primary source of endogenous intracellular reactive species and are central in coordinating cell-wide stress responses pharmtox.nlnih.govnih.gov.
Elucidation of Molecular Mechanisms of Organ-Specific Cellular Responses in Vitro (e.g., Cardiotoxicity, Neurotoxicity)
In vitro models are valuable for dissecting the molecular mechanisms underlying organ-specific toxicities, such as cardiotoxicity and neurotoxicity, by allowing for the study of biological processes in a more isolated context nih.govpharmtox.nlnih.gov.
Cardiotoxicity: Drug-induced cardiotoxicity can manifest through various mechanisms, including direct cardiomyocyte damage and death, mitochondrial dysfunction, oxidative stress, and disruption of ion channels leading to arrhythmias nih.govfrontiersin.orgnih.govdovepress.com. In vitro models for cardiotoxicity often employ primary cardiomyocytes, induced pluripotent stem cell-derived cardiomyocytes, or engineered heart tissues nih.gov. Studies typically assess endpoints like cell viability, mitochondrial function, calcium handling, and electrophysiological properties nih.govfrontiersin.orgdovepress.com. For example, doxorubicin, an anticancer drug, induces cardiotoxicity through ROS overproduction, mitochondrial dysfunction, and activation of apoptotic pathways in cardiomyocytes frontiersin.orgdovepress.com.
Neurotoxicity: In vitro neurotoxicity studies are designed to identify target cells of neurotoxicity and delineate the intricate cellular changes induced by neurotoxicants nih.govnih.gov. Common neurotoxic mechanisms include oxidative stress, mitochondrial dysfunction, excitotoxicity, and neuroinflammation, which can lead to neuronal injury and apoptosis frontiersin.org. In vitro systems can assess endpoints such as neuronal viability, synaptic function, neurotransmitter uptake, and inflammatory marker release in neuronal or glial cell cultures nih.govfrontiersin.orgmdpi.com. For instance, certain recreational drugs induce neurotoxicity by disrupting monoaminergic neurotransmission or impairing glutamatergic transmission and mitochondrial function frontiersin.org.
Specific detailed research findings on the molecular mechanisms of this compound-induced cardiotoxicity or neurotoxicity in vitro are not publicly available in the provided search results. Such investigations would typically involve exposing relevant cardiac or neural cell models to this compound and analyzing the specific molecular and cellular changes.
Toxicogenomic and Proteomic Studies in Preclinical Models
Toxicogenomics and proteomics are "omics" technologies that provide comprehensive insights into the molecular responses of biological systems to toxic agents. These fields aim to understand the role of gene-environment interactions in disease development and to identify molecular biomarkers of exposure or effect scielo.org.corivm.nl.
Identification of Molecular Initiating Events and Adverse Outcome Pathways
The Adverse Outcome Pathway (AOP) framework is a conceptual construct that describes a sequential chain of causally linked events at different levels of biological organization, from a Molecular Initiating Event (MIE) to an adverse health or ecotoxicological outcome epa.govsetac.orgoecd.org.
A Molecular Initiating Event (MIE) is defined as the initial interaction between a molecule (stressor) and a specific biomolecule or biosystem that can be causally linked to an outcome via a pathway epa.govnih.gov. This direct interaction, such as binding to a receptor or inhibition of an enzyme, triggers a cascade of subsequent Key Events (KEs) , which are measurable biological changes along the pathway epa.gov. The AOP framework helps to understand adverse effects and refine risk assessment practices by providing a mechanistic basis for toxicity epa.govnih.govmdpi.com.
Proteomic studies can contribute to identifying MIEs by revealing direct protein targets and changes in protein abundance or modification following exposure nih.govnibn.go.jpnih.govnautilus.bio. For instance, proteomic screening has been used to identify targets of specific proteins involved in cellular redox control nih.gov.
While the AOP framework is a powerful tool for mechanism-based assessment oecd.orgmdpi.com, specific AOPs or identified MIEs directly linked to this compound are not detailed in the provided search results. Developing an AOP for this compound would require extensive research to identify its primary molecular targets (MIEs) and the subsequent key events that lead to specific adverse outcomes.
Preclinical Dose-Response Modeling for Mechanistic Toxicological Endpoints
Dose-response modeling is a mathematical technique used to describe the relationship between the dose of a chemical and the observed biological response rivm.nlwho.inteuropa.eu. In mechanistic toxicology, this modeling is applied to endpoints that reflect molecular or cellular changes, rather than just overt adverse effects. This allows for a more detailed understanding of how the magnitude of exposure relates to the initiation and progression of toxic events at a mechanistic level who.intnih.gov.
The benchmark dose (BMD) approach is a more advanced modeling technique that considers all available dose-response data to estimate a dose associated with a specified change in biological response (Benchmark Response, BMR) who.int. This approach can provide a more robust point of departure for risk assessment compared to traditional methods like the No Observed Adverse Effect Level (NOAEL) who.int. Mechanistic data, such as those derived from cellular stress assays or gene expression profiling, can be integrated into dose-response models to provide stronger evidence for non-linear dose-responses or to support the existence of cellular tolerance mechanisms at low doses nih.gov.
For pharmaceutical development, careful consideration of doses in preclinical studies is necessary to establish a dose or exposure response to treatment, typically involving low, intermediate, and high doses, plus a control group . The goal is to identify target organ toxicity and establish a No Observed Effect Level (NOEL) or NOAEL .
Specific preclinical dose-response modeling data for mechanistic toxicological endpoints of this compound are not available in the provided search results. Such studies would involve exposing preclinical models to a range of this compound doses and measuring the mechanistic endpoints identified in sections 8.1 and 8.2 to establish quantitative dose-response relationships.
Thiofentanil As a Chemical Probe in Neurobiological Research
Utility of Thiofentanil as a Selective Opioid Receptor Agonist Probe in Research
This compound's primary utility in neurobiological research stems from its reported action as a selective µ-opioid receptor (MOR) agonist. caymanchem.com The µ-opioid receptor system is a critical target in pain modulation and is widely distributed throughout the nociceptive neural circuitry, as well as in brain regions associated with reward and emotion. nih.gov By selectively activating MORs, this compound allows researchers to isolate and study the specific downstream effects mediated by this receptor subtype, differentiating them from the actions of other opioid receptor types (kappa, delta, and ORL1). nih.gov This selectivity is crucial for dissecting the complex roles of individual opioid receptors in various physiological and pathophysiological processes. frontiersin.org As an analytical reference standard, this compound aids in the precise characterization and quantification of opioid receptor interactions in experimental settings. caymanchem.com
Application in the Development of Neuroimaging Ligands (e.g., PET/SPECT)
While direct applications of this compound as a PET/SPECT ligand are not explicitly detailed in current literature, its structure as a selective µ-opioid receptor agonist makes it a potential scaffold for the rational design and development of novel opioid receptor-targeting radioligands. Understanding the binding characteristics and selectivity of compounds like this compound can inform the synthesis of radiolabeled derivatives that possess optimal properties for neuroimaging, such as high specific binding, passage through the blood-brain barrier, and limited radiometabolites in the brain. frontiersin.org Such ligands would be invaluable for visualizing and quantifying opioid receptor distribution and occupancy in living subjects, aiding drug development by determining effective dose ranges and serving as biomarkers for drug efficacy. nih.gov
Investigation of this compound's Effects on Brain Neurocircuitries in Animal Models
Animal models are foundational for investigating the neurobiological mechanisms underlying various brain disorders and for evaluating the efficacy of novel compounds. frontiersin.orgnih.gov In the context of opioid research, these models are used to study how synthetic opioids, including fentanyl analogs like this compound, interact with and modulate brain neurocircuitries. nih.govbiorxiv.orgbiorxiv.org Opioid receptors are extensively distributed throughout the central and peripheral nervous systems, and their activation by agonists triggers a cascade of downstream signaling pathways that influence diverse brain functions. biorxiv.orgbiorxiv.orgnih.gov
Studies utilizing animal models can elucidate this compound's specific effects on neurocircuitries involved in pain, reward, and emotional regulation. For instance, research on addiction often employs animal models to examine the dysregulation of motivational circuits, which involves changes in dopamine (B1211576) and opioid peptides within structures like the basal ganglia. nih.gov By administering this compound to animal models, researchers can observe its impact on these circuits, contributing to a deeper understanding of how selective µ-opioid receptor activation influences neuronal activity, neurotransmitter release, and behavioral outcomes. This approach helps to map the precise neural pathways through which this compound exerts its pharmacological effects, informing the broader understanding of opioid-mediated neurobiology.
Contribution to Understanding Fundamental Opioid Receptor Biology in Non-Human Systems
This compound's role as a selective µ-opioid receptor agonist is instrumental in advancing the fundamental understanding of opioid receptor biology within non-human systems. Opioid receptors, including mu (µ), kappa (κ), delta (δ), and opioid receptor-like 1 (ORL1), are G protein-coupled receptors (GPCRs) that primarily activate inhibitory G-proteins. nih.gov These receptors are known to form homo- and heterodimeric complexes and engage in complex signaling to various intracellular pathways, including kinase cascades. nih.gov
The development of selective opioid receptor ligands, such as this compound for the µ-receptor, has been crucial in dissecting the individual pharmacological profiles of each receptor subtype. frontiersin.org By employing this compound in in vitro assays and in vivo animal studies, researchers can investigate specific aspects of µ-opioid receptor function, such as ligand binding affinity, receptor internalization, G-protein coupling preferences, and the modulation of downstream signaling pathways. This allows for a detailed exploration of how µ-opioid receptor activation contributes to analgesia, tolerance, and dependence at a molecular and cellular level, without the confounding effects of non-selective opioid actions. nih.govfrontiersin.org Such studies in non-human systems are vital for elucidating the molecular basis of opioid action and for identifying potential targets for therapeutic development. nih.govnih.gov
Table 1: Key Opioid Receptor Subtypes and Their General Functions
| Receptor Subtype | Primary Endogenous Ligands | General Functions (Non-Human Systems) |
| Mu (MOR) | Endorphins, Enkephalins | Analgesia, Euphoria, Respiratory Depression, Sedation nih.govnih.gov |
| Kappa (KOR) | Dynorphins | Analgesia, Diuresis, Dysphoria, Psychotomimesis nih.govmdpi.com |
| Delta (DOR) | Enkephalins | Analgesia, Reduction in Gastric Motility nih.gov |
| ORL1 | Nociceptin/Orphanin FQ | Analgesia, Hyperalgesia (context-dependent) nih.gov |
Table 2: this compound as a Research Probe
| Property/Application | Description | Relevance to Research |
| Opioid Receptor Selectivity | Selective µ-opioid receptor agonist caymanchem.com | Enables targeted study of MOR-mediated pathways, distinguishing them from other opioid receptor effects. |
| Chemical Classification | Fentanyl analog wikipedia.org | Provides a structural basis for understanding structure-activity relationships within the fentanyl class. |
| Regulatory Status | Schedule I (US), DEA exempt preparation for research caymanchem.com | Highlights its controlled nature while permitting its use in scientific investigations. |
| Research Utility | Analytical reference standard caymanchem.com | Ensures consistency and accuracy in experimental comparisons and quantifications. |
Future Directions and Advanced Research Frontiers in Thiofentanil Studies
Development of Novel Thiofentanil Analogs with Tailored Pharmacological Profiles
The development of novel this compound analogs is a key area of research, driven by the need to understand and potentially manipulate their pharmacological profiles. This compound itself is a fentanyl analog, synthesized by substituting 2-(2-bromoethyl)thiophene (B149277) for phenethyl bromide in the fentanyl synthesis route. wikipedia.org Research into fentanyl analogs, including this compound and its derivatives, aims to establish structure-activity relationships (SAR) to design compounds with specific desired effects, such as altered potency or duration of action. nih.govisis-online.orggardp.org The relative ease of synthesizing opioids like fentanyl suggests that developing novel analogs with enhanced or modified analgesic properties is achievable. researchgate.net
SAR studies systematically evaluate how chemical structural characteristics correlate with biological activity. gardp.orgnih.gov By making precise chemical modifications, researchers can identify which alterations influence a compound's activity. gardp.org For instance, variations in substituents on the piperidine (B6355638) nitrogen and the anilido phenyl group of fentanyl-related compounds have been shown to yield potent opioid analgesics with favorable pharmacological profiles. nih.gov Comparative studies on fentanyl analogs demonstrate a wide range of potencies. For example, carfentanil is reported to be approximately 10,000 times more potent than morphine and 30-100 times more potent than fentanyl. frontiersin.orgscielo.org.mx Conversely, compounds like ocfentanil show about 2.5 times higher potency than fentanyl, while alpha-methylfentanyl exhibits similar analgesic potency to fentanyl but with significantly lower doses leading to toxic effects. frontiersin.org The ultimate goal of such analog development is to identify or design compounds that could potentially offer non-addictive or less-addictive opioid analgesia by precisely understanding their interaction with opioid receptors. nih.govnih.gov
The following table illustrates the relative potencies of selected fentanyl analogs compared to morphine and fentanyl, highlighting the wide range of pharmacological profiles achievable through structural modifications:
| Compound | Relative Potency (vs. Morphine) | Relative Potency (vs. Fentanyl) | Reference |
| Fentanyl | 50-100x | 1x | frontiersin.org |
| Carfentanil | 10,000x | 30-100x | frontiersin.orgscielo.org.mx |
| Butyrfentanyl | 7x | - | researchgate.net |
| Ocfentanil | - | ~2.5x | frontiersin.org |
| Alpha-Methylfentanyl | Similar ED50 to Fentanyl | Similar ED50 to Fentanyl | frontiersin.org |
Exploration of Advanced Computational and Artificial Intelligence-Driven Drug Design for Opioid Ligands
Advanced computational methods and artificial intelligence (AI) are increasingly central to the design and optimization of opioid ligands, including this compound and its analogs. Computer-aided drug design (CADD) serves as a powerful tool for discovering novel lead compounds and elucidating the activation mechanisms of target receptors. frontiersin.orgnih.gov CADD approaches are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). biorxiv.orgnih.gov LBDD predicts the biological activity of compounds by analyzing shared molecular descriptors with known opioids, while SBDD leverages three-dimensional protein structures, particularly those of the δ-, µ-, and κ-opioid receptors, to design and optimize opioid molecules by examining atomic-level interactions. frontiersin.orgbiorxiv.org
Molecular docking is a widely used SBDD technique that simulates the binding interactions between ligands and receptors to predict binding affinities. frontiersin.orgplos.orgfrontiersin.org The U.S. FDA's Center for Drug Evaluation and Research (CDER), for instance, employs molecular docking models to assess the public health risk posed by uncharacterized fentanyl analogs by predicting their binding affinity to the mu-opioid receptor. plos.org
The integration of AI, particularly deep learning models, is revolutionizing this field by enabling the analysis of vast datasets, identification of complex patterns, and highly accurate predictions. nih.govbiorxiv.org Machine learning and deep learning models are being developed to predict opioid receptor binding activity, with the aim of identifying potential non-addictive or less-addictive opioid analgesics. nih.govnih.gov These models have demonstrated high accuracy in multiclass predictions, significantly outperforming traditional methods. wisc.edu AI can also enhance target identification by analyzing large datasets and integrating multi-omics data, providing crucial insights into drug-target interactions. frontiersin.orgarxiv.org
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound
The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—represents a frontier in achieving a comprehensive mechanistic understanding of synthetic opioids like this compound. These modern "omics" approaches are becoming increasingly important for identifying intricate gene-protein-metabolite networks and deciphering the systemic biological responses to drug exposure. mdpi.com
By combining diverse datasets, researchers can uncover hidden biological pathways and gain deeper insights into the precise mechanisms of drug action. arxiv.orgnih.govelifesciences.orgmdpi.com Genomics provides foundational genetic information, upon which transcriptomics (gene expression), proteomics (protein expression and modification), and metabolomics (small molecule metabolites) build to offer a systems-level view of biological processes. arxiv.orgresearchgate.net Metabolomics, specifically, focuses on the qualitative and quantitative characterization of small molecules and their changes in response to a particular stimulus, which can be instrumental in identifying biomarkers of drug consumption or effects. frontiersin.org
The simultaneous integration of lipidomics, metabolomics, and proteomics is expected to significantly improve the efficiency and accuracy of elucidating drug mechanisms of action, providing a more complete and system-wide picture of drug-induced cellular changes. nih.gov This holistic approach can help distinguish between target-specific modifications and off-target effects of a drug. elifesciences.org Furthermore, multi-omics analysis can reveal collateral alterations in bacterial metabolism in response to drug treatment, demonstrating the broad utility of this approach in understanding complex biological interactions. nih.gov
Standardization and Advancement of Preclinical Analytical and Research Methodologies for Synthetic Opioids
Standardization and advancement of preclinical analytical and research methodologies are crucial for effectively characterizing novel synthetic opioids, including this compound. There is a continuous demand for robust, sensitive, and specific analytical methods for identifying these drugs in biological specimens. cfsre.orgresearchgate.net Traditional forensic toxicology workflows, such as immunoassay and gas chromatography-mass spectrometry (GC-MS), often lack the necessary sensitivity for detecting novel synthetic opioids (NSOs) due to their typically low concentrations. cfsre.orgresearchgate.net
Consequently, there has been a significant shift towards more advanced techniques, with liquid chromatography-mass spectrometry (LC-MS)-based methods, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS), becoming increasingly prevalent for both screening and quantification. cfsre.orgresearchgate.netresearchgate.net LC-HRMS is especially valuable for non-targeted screening, enabling the detection of newly emerging drugs and the identification of isomers or subtle structural modifications. cfsre.orgresearchgate.net Recent advancements in these analytical methods have resulted in significantly lower limits of detection and the ability to analyze smaller sample volumes. cfsre.orgresearchgate.net
Innovations extend to sample preparation techniques, with the optimization of miniaturized methods like micro extraction by packed sorbent (MEPS) and parallel artificial liquid membrane extraction (PALME). uniroma1.it Furthermore, advanced data mining tools, such as molecular networking, are being explored to simplify the annotation of new drugs by connecting unknown compounds to established chemical "networks." uniroma1.it A range of complementary analytical techniques, including infrared (IR) spectroscopy, Raman spectroscopy, GC-MS, LC-HRMS/MS, and nuclear magnetic resonance (NMR), are applied to comprehensively characterize unknown substances and investigate their metabolic profiles through in silico, in vitro, and in vivo studies. uniroma1.it The ongoing emergence of new synthetic opioids necessitates continuous development and standardization of these analytical and research methodologies in forensic and preclinical laboratories. scielo.org.mx
The following table summarizes typical detection capabilities of advanced analytical methods for synthetic opioids:
| Analytical Method | Typical Limits of Detection (LOD) | Application | Reference |
| LC-MS/MS (U-47700) | 1 ng/mL | Quantification in urine | oup.com |
| LC-QQQ-MS (Nitazenes) | 0.1 ng/mL | Quantification in blood, urine, tissue | nih.gov |
| LC-MS based methods (NSOs) | Well below 1 µg/L | Screening and quantification in biological specimens | cfsre.orgresearchgate.net |
Q & A
Q. What are the pharmacological properties of Thiofentanil that make it suitable for immobilizing large animals in veterinary medicine?
this compound, a synthetic opioid analog, exhibits ultra-high potency and rapid onset due to its strong μ-opioid receptor affinity. Its short duration of action and reversible effects (via antagonists like diprenorphine) make it ideal for immobilizing large animals, minimizing prolonged sedation risks. Veterinary applications prioritize its safety profile in species-specific metabolic pathways, though cross-species variability necessitates tailored dosing . Methodological Insight : Pharmacodynamic studies should employ receptor-binding assays (e.g., radioligand displacement) and in vivo efficacy trials comparing sedation depth and recovery times across species. Analytical techniques like LC-MS/MS can quantify plasma concentrations to correlate pharmacokinetics with observed effects .
Q. What analytical methods are recommended for characterizing this compound in pharmacokinetic studies?
High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards for detecting this compound and its metabolites in biological matrices. Method validation should follow FDA/ICH guidelines, including specificity, sensitivity (LOQ < 0.1 ng/mL), and matrix effect assessments. Cross-reactivity studies are critical due to structural similarities with other fentanyl analogs . Methodological Insight : For tissue distribution studies, use isotopic labeling (e.g., deuterated this compound) to track metabolic pathways. Data should report mean ± SD with ≤3 significant figures, justified by instrument precision .
Advanced Research Questions
Q. How can researchers design controlled studies to evaluate the comparative efficacy of this compound versus other opioids in animal sedation?
Experimental Design :
- Randomized, blinded crossover trials comparing this compound with carfentanil or etorphine in species-matched cohorts.
- Primary endpoints: Time to immobilization, recovery duration, and adverse event rates (e.g., respiratory depression).
- Statistical Power : Pre-trial power analysis (α=0.05, β=0.2) to determine sample size. Use mixed-effects models to account for intersubject variability .
Challenges : Species-specific opioid receptor polymorphisms may confound results. Mitigate via genotyping subsets or using homogeneous populations .
Q. What strategies resolve contradictions in existing data on this compound’s metabolic pathways across species?
Contradiction Analysis :
- Systematic Review : Aggregate existing data using PRISMA guidelines, categorizing studies by species, dose, and metabolic endpoints. Tools like RevMan (Cochrane) can meta-analyze heterogeneity .
- In Silico Modeling : Predict species-specific CYP450 metabolism using tools like Schrödinger’s ADMET Predictor. Validate with in vitro hepatocyte assays .
Case Example : Discrepancies in ruminant vs. primate clearance rates may stem from CYP3A4/5 expression differences. Confirm via Western blot or RNA-seq of hepatic tissues .
Q. How can researchers optimize literature searches for this compound-related studies while minimizing bias?
Search Strategy :
- Databases : Prioritize PubMed, Embase, and Web of Science for precision. Avoid Google Scholar due to irreproducible rankings .
- Boolean Terms : (this compound OR Acuphase) AND (pharmacokinetics OR immobilization) NOT (forensic OR illicit).
- Grey Literature : Include veterinary conference proceedings and regulatory reports (e.g., EMA) for unpublished data .
Documentation : Use Zotero or EndNote to track search dates, filters, and excluded studies for transparency .
Methodological & Reporting Standards
Q. How should researchers report statistical data on this compound’s safety margins to meet rigorous academic standards?
- Safety Margins : Calculate as LD50/ED50 ratios from dose-response curves. Report 95% confidence intervals and p-values for interspecies comparisons.
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, detailing anesthesia protocols and euthanasia methods .
- Data Sharing : Deposit raw datasets in repositories like Figshare with DOI links, ensuring reproducibility .
What ethical considerations apply when designing questionnaires for studies on this compound use in veterinary fieldwork?
- Informed Consent : For human participants (e.g., veterinarians), include risks/benefits in participant information sheets. Use anonymized IDs to protect privacy .
- Questionnaire Design : Pilot-test with ≤15 questions (mix of Likert scales and open-ended) to avoid leading phrasing. Example: “Rate the practicality of this compound reversal protocols in field conditions (1–5).” .
Tables for Comparative Analysis
| Opioid | Potency (vs. Morphine) | Half-Life (min) | Veterinary Use Case |
|---|---|---|---|
| This compound | 10,000x | 15–30 | Large animal immobilization |
| Carfentanil | 15,000x | 120–180 | Wildlife sedation |
| Etorphine | 1,000–3,000x | 20–40 | Elephant/rhinoceros capture |
| Data synthesized from pharmacokinetic studies and veterinary guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
